molecular formula C30H21NO3 B435816 2-Oxo-2-phenylethyl 2,3-diphenyl-4-quinolinecarboxylate CAS No. 355435-60-8

2-Oxo-2-phenylethyl 2,3-diphenyl-4-quinolinecarboxylate

Cat. No.: B435816
CAS No.: 355435-60-8
M. Wt: 443.5g/mol
InChI Key: JSABGAYWILPIJN-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 2,3-diphenyl-4-quinolinecarboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with phenacyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-phenylethyl 2,3-diphenyl-4-quinolinecarboxylate typically involves a multi-step process. One common method starts with the condensation of aniline, 2-nitrobenzaldehyde, and pyruvic acid, followed by a series of reactions including Doebner reaction, amidation, reduction, acylation, and amination . These steps are carried out under controlled conditions to ensure the purity and yield of the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2-phenylethyl 2,3-diphenyl-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-Oxo-2-phenylethyl 2,3-diphenyl-4-quinolinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 2,3-diphenyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in changes in gene expression and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

2-Oxo-2-phenylethyl 2,3-diphenyl-4-quinolinecarboxylate can be compared with other quinoline derivatives:

The uniqueness of this compound lies in its combination of phenacyl and diphenyl groups, which confer specific chemical and biological properties that are not present in other similar compounds.

Properties

CAS No.

355435-60-8

Molecular Formula

C30H21NO3

Molecular Weight

443.5g/mol

IUPAC Name

phenacyl 2,3-diphenylquinoline-4-carboxylate

InChI

InChI=1S/C30H21NO3/c32-26(21-12-4-1-5-13-21)20-34-30(33)28-24-18-10-11-19-25(24)31-29(23-16-8-3-9-17-23)27(28)22-14-6-2-7-15-22/h1-19H,20H2

InChI Key

JSABGAYWILPIJN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C4)C(=O)OCC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C4)C(=O)OCC(=O)C5=CC=CC=C5

Origin of Product

United States

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